molecular formula C9H14O5 B1222868 Diethyl 2-oxopentanedioate CAS No. 5965-53-7

Diethyl 2-oxopentanedioate

Cat. No.: B1222868
CAS No.: 5965-53-7
M. Wt: 202.2 g/mol
InChI Key: NGRAIMFUWGFAEM-UHFFFAOYSA-N
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Description

Diethyl 2-oxopentanedioate, also known as diethyl oxalpropionate, is an organic compound with the molecular formula C9H14O5. It is a diester of oxopentanedioic acid and is commonly used in organic synthesis due to its versatile reactivity. This compound is a colorless liquid at room temperature and is known for its high synthetic utility in various chemical reactions .

Scientific Research Applications

Diethyl 2-oxopentanedioate has several applications in scientific research:

Safety and Hazards

Diethyl 2-oxopentanedioate is classified under GHS07 and has a signal word of “Warning”. It has a hazard statement of H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding inhalation and contact with eyes and skin .

Relevant Papers Relevant papers on this compound include studies on its dimerization and its use in the synthesis of various compounds .

Biochemical Analysis

Biochemical Properties

Diethyl 2-oxopentanedioate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with transition metal ions such as manganese, cobalt, copper, zinc, cadmium, and mercury . These interactions are crucial for understanding the compound’s role in catalysis and other biochemical processes. The nature of these interactions often involves coordination bonds between the metal ions and the oxygen atoms in this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is generally stable when stored at room temperature in a sealed, dry environment . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-oxopentanedioate can be synthesized through the esterification of oxopentanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or Amberlyst-15, an ion-exchange resin. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to shift the equilibrium towards the formation of the ester. The product is then purified through distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-oxopentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Diethyl oxalate
  • Diethyl malonate
  • Diethyl succinate

Comparison: Diethyl 2-oxopentanedioate is unique due to its oxo group, which imparts different reactivity compared to other diesters like diethyl malonate and diethyl succinate. This oxo group allows for additional reactions such as oxidation and reduction, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

diethyl 2-oxopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRAIMFUWGFAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208328
Record name Diethyl alpha-ketoglutarate
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Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5965-53-7
Record name 1,5-Diethyl 2-oxopentanedioate
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Record name Diethyl alpha-ketoglutarate
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Record name Diethyl oxalpropionate
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Record name Diethyl alpha-ketoglutarate
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Record name Diethyl 2-oxoglutarate
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Record name DIETHYL .ALPHA.-KETOGLUTARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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